Boc-D-Phe(3-CF3)-OH
Description
Significance of Modified Amino Acids in Peptide and Medicinal Chemistry Research
Modified and unnatural amino acids are pivotal in modern chemical and biomedical sciences due to their ability to significantly alter the characteristics of peptides and small molecules sigmaaldrich.comabyntek.comrsc.orgenamine.netbiosynth.combioascent.comresearchgate.netrsc.orgfrontiersin.orgresearchgate.netsigmaaldrich.com. These compounds serve as versatile building blocks, conformational constraints, molecular scaffolds, and even as pharmacologically active products themselves sigmaaldrich.comenamine.netbioascent.com. The strategic incorporation of UAAs into peptide sequences can lead to improved in vivo stability, enhanced potency, increased selectivity, and better oral absorption, thereby overcoming many limitations associated with natural peptides sigmaaldrich.combiosynth.comrsc.org. This has led to a growing market for peptide drugs, with an increasing number of therapeutic agents incorporating UAA residues biosynth.comresearchgate.net. UAAs also enable the rational engineering of proteins and enzymes, facilitating the design of efficient biocatalysts with tailored physicochemical properties and biological functions rsc.org. Furthermore, the development of peptidomimetics, which closely mimic the structure and function of natural peptides but possess improved stability and pharmacokinetic profiles, relies heavily on the availability and application of these modified amino acids rsc.org.
Role of Trifluoromethylated Phenylalanine Derivatives in Enhancing Molecular Properties
The electron-withdrawing nature of the CF3 group can influence the chemical reactivity of adjacent functional groups, such as decreasing the nucleophilicity of the amino nitrogen iris-biotech.deresearchgate.net. Furthermore, the steric bulk of the CF3 group can impact molecular conformation, potentially favoring specific secondary structures like β-turns, which can, in turn, improve cyclization yields in peptide synthesis iris-biotech.de. The prevalence of fluorine in pharmaceuticals underscores its importance, with approximately 20% of approved drugs containing at least one fluorine atom, a trend that continues to grow iris-biotech.de. The strategic placement of a trifluoromethyl group, as seen in compounds like Nilotinib, has demonstrated a remarkable increase in potency compared to non-fluorinated analogues, highlighting its critical role in drug design mdpi.com.
Overview of Boc-D-Phe(3-CF3)-OH as a Versatile Building Block in Academic Investigations
This compound is a N-protected derivative of D-phenylalanine, featuring the tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a trifluoromethyl substituent at the meta (3-) position of the phenyl ring cymitquimica.comchemimpex.comchemimpex.commyskinrecipes.comscbt.comsigmaaldrich.comcymitquimica.comglpbio.comglentham.comsigmaaldrich.comsigmaaldrich.com. This compound serves as a highly valuable and versatile building block in academic research and pharmaceutical development. The Boc protecting group is widely utilized in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions, which allows for selective deprotection and controlled peptide chain elongation chemimpex.comchemimpex.combachem.com.
Researchers employ this compound in the synthesis of peptides to introduce specific structural modifications that enhance stability, lipophilicity, and biological activity benchchem.comchemimpex.commyskinrecipes.com. Its unique trifluoromethyl group contributes to improved pharmacokinetic properties and increased resistance to enzymatic degradation, making it particularly useful in the design of novel therapeutics and drug candidates benchchem.comchemimpex.com. Studies have shown that peptides incorporating this modified amino acid can exhibit enhanced binding affinity to target proteins, such as hDM2, thereby showing promise in areas like cancer research benchchem.com. Beyond peptide synthesis, this compound is also utilized in bioconjugation techniques and for studying peptide-protein interactions and enzyme activities, underscoring its broad applicability in biochemical research chemimpex.comchemimpex.comchemimpex.com.
Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 82317-82-6 | scbt.comcymitquimica.comglpbio.comglentham.com |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | cymitquimica.comscbt.comsigmaaldrich.comcymitquimica.comglpbio.comsigmaaldrich.comsigmaaldrich.comnih.gov |
| Molecular Weight | 333.31 g/mol | rsc.orgcymitquimica.comchemimpex.comscbt.comsigmaaldrich.comcymitquimica.comglpbio.comsigmaaldrich.comsigmaaldrich.comnih.gov |
| Appearance | White to off-white powder | chemimpex.comchemimpex.comchemimpex.comnih.govguidechem.com |
| Melting Point | 131-133 °C (or 135-140 °C) | chemimpex.comchemimpex.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Optical Rotation | [α]²⁰/D +7.3±0.5°, c = 1% in methanol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Purity | ≥98.0% (TLC) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Application Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWDGGGZHFFRC-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160845 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82317-82-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc D Phe 3 Cf3 Oh and Its Integration into Peptide Constructs
N-α-Protection Strategies: The Role of the Boc Protecting Group
In peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent unwanted side reactions and to control the sequence of amino acid addition. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.
The Boc group provides regioselective control by temporarily blocking the reactivity of the α-amino group, allowing for the selective activation of the carboxyl group for peptide bond formation. The steric bulk of the Boc group can also influence the conformation of the amino acid and direct the course of certain reactions. Its widespread use is due to its stability under various reaction conditions and its facile removal under specific acidic conditions. This allows for a modular and controlled step-wise elongation of the peptide chain. The use of protecting groups like Boc is essential for achieving regioselective amide bond formation, although they can sometimes diminish the solubility of the peptide. frontiersin.org
The Boc group is readily cleaved under acidic conditions, a process known as deprotection, to liberate the free amine for the next coupling step. acsgcipr.org Common reagents for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice of acid and reaction conditions can be optimized to ensure complete removal of the Boc group while minimizing side reactions. rsc.orgreddit.com
For instance, a solution of 50% TFA in a solvent like dichloromethane (B109758) (DCM) is often used for efficient Boc removal. chempep.com In some cases, milder acidic conditions or different acid/solvent combinations may be employed to avoid the degradation of sensitive functional groups within the peptide chain. rsc.orggoogle.com
Table 1: Common Reagents and Conditions for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 25-55% | Dichloromethane (DCM) | 15-30 minutes | A scavenger may be added for certain amino acids. chempep.comgoogle.com |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 20-60 minutes | Often used when TFA might cause side reactions. |
| Dilute HCl in Fluoro Alcohol | 0.1 N | Hexafluoroisopropanol (HFIP) | Rapid | A newer method for clean and fast deprotection. peptide.com |
Preparative Synthetic Routes to Boc-D-Phe(3-CF3)-OH
The synthesis of this compound involves two key transformations: the stereoselective formation of the D-phenylalanine core and the introduction of the trifluoromethyl group onto the aromatic ring.
Achieving the desired D-configuration of the amino acid is a critical step. Biocatalytic methods have emerged as powerful tools for the asymmetric synthesis of D-phenylalanines. acs.org These enzymatic approaches often offer high enantioselectivity and operate under mild reaction conditions. nih.gov For example, phenylalanine ammonia (B1221849) lyases (PALs) can be engineered to favor the production of D-phenylalanine derivatives from corresponding cinnamic acids. nih.gov Another strategy involves the stereoinversion of L-amino acids to their D-counterparts through a cascade of enzymatic reactions. rsc.org
The trifluoromethyl group is typically introduced onto the phenylalanine scaffold through various chemical methods. One approach involves the trifluoromethylation of a pre-functionalized aromatic precursor. For instance, a nucleophilic trifluoromethylation reaction using reagents like CF3Si(CH3)3 can be employed on a suitable benzaldehyde (B42025) derivative, which is then elaborated into the final amino acid. nih.gov Radical trifluoromethylation of native amino acid residues in peptides has also been demonstrated as a direct method for incorporating this group. acs.org
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and automated synthesis of peptides. In SPPS, the growing peptide chain is covalently attached to an insoluble solid support (resin), which facilitates the removal of excess reagents and byproducts by simple filtration and washing steps. iris-biotech.deuci.edu
The Boc-protected D-amino acid is activated at its carboxyl group and coupled to the free amino group of the resin-bound peptide. Following the coupling reaction, the Boc group is removed by acid treatment, and the cycle of coupling and deprotection is repeated to elongate the peptide chain. The incorporation of this compound can enhance the metabolic stability of the resulting peptide due to the presence of the "unnatural" D-amino acid and the trifluoromethyl group.
Incorporation of this compound as a Key Building Block in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated construction of peptide sequences. This compound is well-suited for Boc-based SPPS protocols. The general workflow of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin. peptide.com
The process begins with the attachment of the C-terminal amino acid to the resin. peptide.com For the incorporation of this compound, the carboxyl group of the amino acid is activated and then reacted with the functionalized resin. Once anchored, the Nα-Boc protecting group is removed, typically with an acid such as trifluoroacetic acid (TFA), to expose a free amine. chempep.com The subsequent amino acid, in this case, another Boc-protected amino acid, is then coupled to this newly formed amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide.com
The trifluoromethyl group on the phenyl ring of this compound can influence the reactivity of the amino acid and the properties of the resulting peptide. The electron-withdrawing nature of the CF3 group can affect the pKa of the carboxylic acid and the nucleophilicity of the amine, although these effects are generally well-tolerated within standard SPPS protocols.
Optimization of Coupling Efficiencies and Deprotection Cycles in SPPS Protocols
Achieving high coupling efficiency at every step is critical for the successful synthesis of long peptides. Incomplete reactions can lead to the formation of deletion sequences, which are challenging to separate from the target peptide. The steric hindrance from the bulky Boc protecting group and the trifluoromethylated phenyl ring of this compound may necessitate the optimization of coupling conditions.
Several factors can be adjusted to enhance coupling efficiency:
Choice of Coupling Reagent: A variety of coupling reagents are available, each with its own mechanism and reactivity profile. Common choices for Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. americanpeptidesociety.orgbachem.com More reactive phosphonium (B103445) and aminium/uronium salt-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are also widely employed to drive difficult couplings to completion. peptide.com
Reaction Time and Temperature: Extending the reaction time or performing the coupling at a slightly elevated temperature can improve yields, particularly for sterically hindered amino acids.
Solvent Choice: The choice of solvent can impact the swelling of the resin and the solubility of the reactants. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used in SPPS. peptide.com
Deprotection of the Boc group is typically achieved with trifluoroacetic acid (TFA). chempep.com The standard deprotection cocktail is a solution of 25-50% TFA in DCM. chempep.com Following deprotection, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized to the free amine before the next coupling step. This is commonly accomplished by washing the resin with a solution of a tertiary amine base, such as diisopropylethylamine (DIEA), in DCM. peptide.com In some protocols, in situ neutralization is performed, where the neutralization and coupling steps are combined. peptide.com
Interactive Table 1: Key Parameters for SPPS Optimization
| Parameter | Common Options | Considerations for this compound |
|---|---|---|
| Resin | Merrifield, PAM, MBHA | Choice depends on the desired C-terminal functionality (acid, amide, etc.). |
| Coupling Reagent | DCC/HOBt, DIC/HOBt, PyBOP, HBTU, HATU | More potent reagents like PyBOP or HATU may be beneficial for this sterically demanding amino acid. |
| Deprotection | 25-50% TFA in DCM | Standard conditions are generally effective. Scavengers may be added if other sensitive residues are present. |
| Neutralization | 10% DIEA in DCM, in situ neutralization | Ensure complete neutralization for efficient subsequent coupling. |
Utility in Solution-Phase Peptide Synthesis
While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support.
Stepwise Elongation using this compound in Solution-Phase Methodologies
In solution-phase synthesis, the peptide chain is extended in a stepwise manner in a homogenous reaction mixture. americanpeptidesociety.org Each coupling and deprotection step is followed by a purification procedure, typically crystallization or chromatography, to isolate the intermediate peptide before proceeding to the next cycle. This rigorous purification at each stage ensures the high purity of the final product.
The incorporation of this compound into a peptide chain via solution-phase synthesis follows the same fundamental principles as other amino acids. The carboxyl group of this compound is activated, and it is then reacted with the free amine of another amino acid or peptide fragment whose carboxyl group is protected, often as a methyl or ethyl ester. Following the coupling reaction, the Boc group is removed under acidic conditions, and the resulting peptide fragment can be used in the subsequent coupling step.
Selection of Coupling Reagents (e.g., PyBOP/HOBt, N,N'-Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
The choice of coupling reagent is critical for the success of solution-phase synthesis, as it directly impacts reaction rates, yields, and the extent of side reactions, particularly racemization.
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a classic and cost-effective coupling reagent. bachem.com It activates the carboxyl group by forming an O-acylisourea intermediate. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture. The use of additives like HOBt is highly recommended when using DCC to suppress racemization and improve reaction efficiency. bachem.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide, which offers a significant advantage in terms of purification. peptide.com The urea (B33335) byproduct formed from EDC is also water-soluble and can be easily removed by an aqueous workup. peptide.com This makes EDC a popular choice for solution-phase couplings.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP): PyBOP is a highly efficient phosphonium-based coupling reagent that is particularly useful for sterically hindered amino acids and for minimizing racemization. peptide.com It is often used in combination with HOBt. rsc.org The byproducts of PyBOP are generally more soluble and easier to remove than DCU. peptide.com
Interactive Table 2: Comparison of Common Coupling Reagents for Solution-Phase Synthesis
| Coupling Reagent | Advantages | Disadvantages |
|---|---|---|
| DCC | Cost-effective, efficient. bachem.com | Formation of insoluble DCU byproduct. |
| EDC | Water-soluble urea byproduct, easy removal. peptide.com | Can be more expensive than DCC. |
| PyBOP/HOBt | High efficiency, low racemization, good for hindered couplings. peptide.comrsc.org | Higher cost, byproducts can sometimes be challenging to remove. |
Considerations for Scalable Synthesis in Academic Research
For academic research, the scalability of a synthetic route is an important consideration, especially when larger quantities of a peptide are required for extensive biological evaluation. While SPPS is highly amenable to automation and the synthesis of multiple peptides in parallel, solution-phase synthesis often proves to be more practical and cost-effective for scaling up the production of a specific peptide, particularly if it is relatively short.
The choice between solid-phase and solution-phase synthesis for the scalable production of peptides containing this compound will depend on several factors:
Peptide Length: For longer peptides, SPPS is generally the preferred method due to the cumulative losses that can occur with repeated purification steps in solution-phase synthesis.
Cost of Reagents: The cost of the resin and large excesses of reagents required for SPPS can become significant on a larger scale. Solution-phase synthesis may be more economical in terms of reagent consumption.
Purification: The purification of the final peptide is a critical step. While SPPS simplifies the removal of excess reagents during the synthesis, the final cleavage and purification of the crude peptide can be challenging. In solution-phase synthesis, the purification of intermediates can be time-consuming, but may lead to a purer final product with a less demanding final purification step.
In many cases, a hybrid approach, where peptide fragments are synthesized by SPPS and then coupled together in solution, can be an effective strategy for the scalable synthesis of long and complex peptides.
Advanced Applications of Boc D Phe 3 Cf3 Oh in Peptide and Biopharmaceutical Research
Design and Synthesis of Peptides with Modulated Biological Activitycyu.friris-biotech.deresearchgate.net
The design of therapeutic peptides often grapples with challenges such as poor metabolic stability and low lipophilicity, which can limit their efficacy. cyu.fr The incorporation of fluorinated amino acids like Boc-D-Phe(3-CF3)-OH is a key strategy to overcome these limitations. iris-biotech.de The presence of the trifluoromethyl group can significantly alter a peptide's physical, chemical, and biological properties. researchgate.net By substituting a standard amino acid with its trifluoromethylated counterpart, chemists can create peptides with enhanced characteristics without drastically increasing their size. nih.gov This approach is particularly useful in solid-phase peptide synthesis (SPPS), where building blocks like this compound can be sequentially added to construct complex peptide structures with tailored functions. sigmaaldrich.com
The trifluoromethyl group is a powerful modulator of key pharmacokinetic properties. Its introduction into a peptide sequence brings about significant, predictable changes in lipophilicity, stability, and permeability.
Lipophilicity: The CF3 group is known for its high lipophilicity, which can enhance a peptide's ability to interact with and cross lipid membranes. iris-biotech.deresearchgate.net This increased hydrophobic character may facilitate the passage across biological barriers like the blood-brain barrier. cyu.fr The lipophilicity of a functional group can be quantified by the Hansch-Leo parameter (π), where a positive value indicates a contribution to hydrophobicity. The trifluoromethyl group has a Hansch-Leo parameter (π) of 0.88, demonstrating its significant lipophilic nature. iris-biotech.de
| Functional Group | Hansch-Leo Parameter (π) | Reference |
|---|---|---|
| -CH3 (Methyl) | 0.56 | General Chemistry Textbooks |
| -CF3 (Trifluoromethyl) | 0.88 | iris-biotech.de |
| -SCF3 (Trifluoromethylthio) | 1.44 | iris-biotech.de |
Membrane Permeability: Increased lipophilicity is often correlated with improved membrane permeability. nih.govchinesechemsoc.org By making the peptide more lipid-soluble, the CF3 group can enhance its absorption and distribution within the body. chinesechemsoc.org
Metabolic Stability: One of the primary hurdles in peptide therapeutics is their rapid degradation by proteases. cyu.fr The incorporation of fluorinated groups can significantly increase a peptide's metabolic stability. cyu.frresearchgate.net The strong carbon-fluorine bond and the electronic effects of the CF3 group can shield adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's half-life in biological systems. cyu.frresearchgate.net Studies have shown that peptides containing fluorinated amino acids exhibit enhanced stability against proteolytic degradation in physiological environments like human blood plasma. iris-biotech.deiris-biotech.de
The trifluoromethyl group is not merely a passive addition; its electronic properties and steric bulk actively influence the three-dimensional structure of a peptide, which is critical for its interaction with biological targets.
Peptide Conformation: The CF3 group can impose significant conformational constraints on the peptide backbone. cyu.fr Its size and rigidity can restrict the rotational freedom of the amino acid side chain, leading to more defined and stable secondary structures, such as β-sheets. capes.gov.br High-level ab initio molecular orbital calculations on model peptides containing a trifluoromethyl side-chain indicate a stronger tendency to form β-structures compared to their non-fluorinated alanine (B10760859) counterparts. capes.gov.br This conformational ordering can pre-organize the peptide into a shape that is favorable for receptor binding.
Receptor Binding: The unique electronic properties of the CF3 group can alter how a peptide binds to its receptor. It can participate in non-covalent interactions, including hydrophobic and electronic effects, that can enhance binding affinity. The strong electron-withdrawing nature of the group can also modulate the electronic landscape of the peptide, potentially influencing interactions with electropositive regions on a receptor surface. researchgate.netnih.gov In some cases, the substitution of a different chemical group with a trifluoromethyl group has been shown to dramatically alter the functional outcome of receptor binding, for instance, converting a receptor agonist into an antagonist. nih.gov This highlights the critical role the CF3 group can play as a pharmacophore in defining the biological activity of a ligand. nih.gov
| Property | Effect of Trifluoromethylation | Key Research Findings | Reference |
|---|---|---|---|
| Lipophilicity | Increase | The CF3 group has a positive Hansch-Leo parameter (π = 0.88), indicating a significant increase in hydrophobicity. | iris-biotech.de |
| Metabolic Stability | Increase | Fluorinated groups provide steric and electronic shielding, leading to increased resistance to proteolytic enzymes. | cyu.frresearchgate.net |
| Conformation | Induces Constraints | The CF3 group promotes the formation of stable secondary structures, such as β-sheets, by restricting side-chain rotation. | cyu.frcapes.gov.br |
| Receptor Binding | Modulation | The group's electronic and hydrophobic properties can enhance binding affinity and even alter the functional response (e.g., agonist to antagonist). | nih.gov |
Development of Novel Therapeutics and Bioactive Peptidescyu.friris-biotech.debenchchem.com
The ability to fine-tune peptide properties using building blocks like this compound is central to the development of new therapeutics. cyu.friris-biotech.de By enhancing stability and modulating receptor interactions, this compound allows for the creation of peptides with improved pharmacological profiles suitable for clinical development.
The unique characteristics imparted by the trifluoromethyl group make it a valuable component in the design of highly specific enzyme inhibitors and receptor modulators. iris-biotech.de
Enzyme Inhibitors: The CF3 group can enhance the binding affinity and effectiveness of peptide-based inhibitors. researchgate.net For example, fluorinated phosphonates have been investigated as isosteric analogues of natural products and as effective enzyme inhibitors. mdpi.com The incorporation of trifluoromethylated residues into dipeptides has also been explored for creating potent and selective inhibitors of enzymes like cysteine cathepsins. acs.org
Receptor Modulators: The introduction of a CF3 group can lead to enhanced selectivity and potency at a given receptor. For instance, the replacement of specific amino acids in the hormone angiotensin II with a fluorinated phenylalanine analogue resulted in a potent competitive inhibitor of angiotensin receptors. nih.gov This demonstrates that strategic fluorination can convert a native peptide agonist into a valuable antagonist.
There is growing interest in developing peptides that can interact with multiple targets simultaneously to treat complex diseases. The properties of the trifluoromethyl group make it an attractive component for such multi-functional designs. researchgate.net Research into bifunctional ligands, such as those targeting both opioid and neurokinin-1 receptors, has utilized trifluoromethylated moieties to enhance the properties of the peptide scaffold. nih.gov In one study, a 3',5'-(bistrifluoromethyl)-benzyl ester of tryptophan was incorporated into the C-terminus of a peptide to create a potent dual δ/μ opioid receptor agonist and neurokinin-1 receptor antagonist. nih.gov This demonstrates the utility of trifluoromethyl groups in stabilizing complex peptide architectures designed for multi-target engagement.
Bioconjugation Strategies and Their Applicationsbenchchem.com
Bioconjugation is the chemical process of linking molecules, such as drugs, imaging agents, or polymers, to a peptide. mdpi.com While this compound is primarily used for its direct impact on peptide properties, the resulting peptides can be further modified using various bioconjugation techniques. Modern strategies often target specific amino acid residues under biocompatible conditions. rsc.orgnih.gov
Several methods are available for peptide and protein bioconjugation, including:
Targeting Aromatic Residues: Visible-light photoredox catalysis can be used to trifluoromethylate tryptophan and tyrosine residues directly on unprotected peptides. rsc.org
C-Terminal Modification: Photoredox catalysis can also enable the selective functionalization of a peptide's C-terminal carboxylate group, leaving internal aspartic and glutamic acid residues untouched. princeton.edu
Click Chemistry: Peptides can be modified with "clickable" handles, such as alkynes or azides. These handles can then react with a complementary partner molecule in a highly efficient and specific manner, a strategy used for labeling proteins and peptides with everything from fluorescent tags to 18F for radio-imaging. nih.govacs.org
These strategies provide a versatile toolbox for the further functionalization of peptides containing trifluoromethylated residues, expanding their application in diagnostics, targeted drug delivery, and materials science. nih.gov
Photo-Crosslinking and Probing Biological Interactions
Photo-crosslinking has emerged as a powerful technique in chemical biology and biopharmaceutical research for investigating molecular interactions directly within their native biological context. This method utilizes photoaffinity labeling (PAL), where a photoreactive chemical probe is used to form a covalent bond with its target molecule upon activation by light. nih.govclockss.org This process allows for the capture and subsequent identification of transient or low-affinity interactions between biomolecules, such as proteins, and ligands. The incorporation of unnatural amino acids containing photoreactive groups into peptides and proteins is a key strategy in this field.
Design of Photoaffinity Probes utilizing Trifluoromethylated Phenylalanine Derivatives
The design of an effective photoaffinity probe is a critical first step in studying biological interactions. Generally, these probes are trifunctional, consisting of three essential components: a specificity unit for target recognition, a photoreactive moiety for covalent bond formation, and a reporter tag for identification and isolation. nih.gov
Specificity Unit: This component is typically the ligand or molecule of interest whose biological target is being investigated. It is responsible for the initial, reversible binding to the target protein, ensuring the probe's specificity. nih.gov
Photoreactive Moiety: This is a chemically inert group that becomes highly reactive upon irradiation with a specific wavelength of light. For probes derived from phenylalanine, several photophores are used, including aryl azides, benzophenones, and trifluoromethyldiazirines. nih.gov The trifluoromethylphenyl diazirine (TPD) group is particularly favored in modern probe design. nih.govclockss.org
Reporter Tag: This is a functional handle, such as biotin (B1667282) or a fluorescent dye, that allows for the detection, enrichment, and identification of the probe-protein complex after the crosslinking event. nih.gov
Trifluoromethylated phenylalanine derivatives, specifically those containing the 3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl group, are highly valuable as photoreactive moieties. nih.govnih.gov The diazirine group is small, which minimizes potential disruption of the ligand-protein interaction. issuu.com Upon irradiation with UV light (typically around 350-360 nm), the diazirine ring loses nitrogen gas to generate an extremely reactive and short-lived carbene intermediate. nih.govissuu.comiris-biotech.de This carbene can then rapidly insert into nearby C-H, O-H, or N-H bonds, forming a stable, covalent linkage with the target protein before the probe can diffuse away. nih.govnih.gov This efficiency is crucial for capturing genuine biological interactions.
The trifluoromethyl group enhances the stability of the diazirine moiety, making it resistant to a wide range of chemical conditions, including acids, bases, and redox agents, which allows for greater flexibility during probe synthesis and application. nih.gov The use of a longer wavelength for activation also helps to reduce potential photodamage to the biological sample. nih.gov
| Component | Function | Example Moiety/Feature | Key Characteristics |
|---|---|---|---|
| Specificity Unit | Recognizes and reversibly binds to the target protein. | A known drug, peptide sequence, or natural product. | High affinity and specificity for the intended biological target. |
| Photoreactive Moiety | Forms a covalent bond with the target upon photoactivation. | Trifluoromethylphenyl diazirine (TPD) | Chemically stable, activated by specific UV wavelength (350-360 nm), forms a highly reactive carbene. nih.govissuu.com |
| Reporter Tag | Enables detection and isolation of the cross-linked complex. | Biotin, Alkyne, or Fluorophore | Allows for affinity purification (e.g., with streptavidin beads) or visualization. nih.gov |
Applications in Elucidating Protein-Protein Interactions and Molecular Targets
Photoaffinity probes built with trifluoromethylated phenylalanine derivatives are instrumental in identifying the unknown cellular targets of bioactive small molecules and in mapping the binding sites within protein complexes. The ability to form a covalent bond makes it possible to "capture" interacting partners, which can then be isolated and identified using techniques like mass spectrometry. nih.govresearchgate.net
A key application is the identification of the molecular targets of drugs or natural products discovered through phenotypic screens. nih.gov For instance, a trifunctional probe incorporating a trifluoromethyl phenyl diazirine (TPD) group was synthesized based on a compound with observed immunomodulatory activity. researchgate.net This probe was designed to be used in a pull-down assay to covalently bind to and identify its specific cellular protein targets, thereby elucidating its mechanism of action. researchgate.net
These probes are also used to study the specific residues involved in protein-protein interactions. By genetically encoding a trifluoromethyl-diazirinyl-l-phenylalanine (TfmdF) into a protein of interest, researchers can map interaction interfaces with high precision. acs.org For example, this technique was used to investigate the binding between the epidermal growth factor (EGF) receptor and the adaptor protein Grb2. acs.org By incorporating TfmdF at positions near the ligand-binding pocket of Grb2, researchers could confirm which residues are essential for the interaction upon EGF stimulation in mammalian cells. acs.org
The general workflow for these experiments involves several key steps:
Probe Incubation: The photoaffinity probe is introduced to the biological system (e.g., cell lysate, living cells). The specificity unit of the probe guides it to its target protein.
Photo-irradiation: The system is exposed to UV light at the activation wavelength (e.g., ~350 nm), triggering the diazirine to form a reactive carbene and covalently crosslink to the binding partner. nih.gov
Lysis and Enrichment: The cells are lysed, and the covalently linked probe-protein complexes are enriched and isolated from the complex cellular mixture, often using the reporter tag (e.g., biotin-streptavidin affinity purification).
Identification: The isolated proteins are identified using proteomic techniques, primarily mass spectrometry, revealing the molecular targets or interaction partners of the original ligand.
| Research Area | Probe Type/Method | Biological System | Key Finding |
|---|---|---|---|
| Drug Target Identification | TPD-bearing trifunctional probe | Bovine Serum Albumin (model), PBMCs | Demonstrated the probe's ability to covalently bind to a model protein, establishing a method for identifying targets of immunomodulatory compounds. researchgate.net |
| Protein-Protein Interaction Mapping | Genetically encoded p-trifluoromethyl-diazirinyl-l-phenylalanine (TfmdF) | Mammalian cells (Grb2-EGF receptor interaction) | Confirmed the specific residues in the Grb2 protein that are essential for binding to the EGF receptor. acs.org |
| Peptide-Receptor Binding | Photo-crosslinking with p-azido-L-phenylalanine (pAziF) | Mammalian cells (CRF1R receptor) | Identified the residues involved in neuropeptide ligand binding to the N-terminal domain of the receptor. acs.org |
Structure Activity Relationship Sar Studies of Trifluoromethylated Phenylalanine Derivatives
Comparative Analysis of D- and L-Enantiomers in Biological Contexts
The biological activity of chiral molecules, such as amino acids, is often highly dependent on their stereochemistry. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets like enzymes and receptors. Research indicates that enantiomers may exhibit divergent biological activities due to specific chiral recognition mechanisms within biochemical systems . For instance, in structure-activity relationship studies involving various scaffolds, significant differences in biological activity, sometimes exceeding 100-fold, have been observed between chiral analogues, underscoring the critical role of stereochemistry in determining potency and selectivity acs.org. While specific comparative data for Boc-D-Phe(3-CF₃)-OH enantiomers is not detailed here, the general principle of enantioselectivity is a fundamental aspect explored in SAR studies of modified amino acids and peptides derived from them.
Investigation of Positional Isomers (e.g., meta- vs. para-CF₃) and Their Differential Impacts
The trifluoromethyl group is a significant substituent in medicinal chemistry due to its unique electronic properties, hydrophobicity, and ability to stabilize certain molecular conformations cymitquimica.com. Its presence on the phenylalanine phenyl ring can critically influence biological activity by altering interactions with target molecules. The position of the CF₃ group on the aromatic ring (e.g., meta or para) can lead to differential impacts on the compound's electronic distribution, lipophilicity, and steric profile. These variations can, in turn, affect binding affinity, membrane permeability, and metabolic stability, thereby modulating pharmacological outcomes cymitquimica.comfrontiersin.org. SAR studies often investigate these positional effects to optimize molecular design. For example, studies on various chemical scaffolds have shown that the placement of a trifluoromethyl group at different positions on an aromatic ring can result in substantial changes in potency acs.org.
Systematic Modifications of the Phenylalanine Side Chain and Their Pharmacological Consequences
Systematic modifications of the phenylalanine side chain are a cornerstone of SAR studies aimed at enhancing or altering pharmacological properties. The introduction of fluorine atoms, particularly as a trifluoromethyl group, has been widely explored. Aromatic fluorinated side chains, while often increasing lipophilicity, can sometimes lead to greater susceptibility to protease digestion compared to non-fluorinated counterparts nih.gov. Conversely, the CF₃ group's strong electron-withdrawing nature and steric bulk can influence molecular conformation and interactions with biological targets, potentially improving biological response cymitquimica.comfrontiersin.orgacs.org. For instance, incorporating a trifluoromethylphenyl substitution has been shown to improve biological activity in certain contexts acs.org.
Emerging Research Directions and Future Prospects for Boc D Phe 3 Cf3 Oh
Applications in Advanced Chemical Biology Tools and Probes
The incorporation of fluorinated amino acids, such as Boc-D-Phe(3-CF3)-OH, into peptides and proteins offers powerful avenues for developing advanced chemical biology tools and probes. The presence of fluorine, particularly the CF₃ group, provides a unique reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique highly sensitive to even minor environmental changes within a molecule iris-biotech.deresearchgate.netresearchgate.net. This allows for the non-invasive tracking and study of biomolecules, their interactions, and conformational dynamics in complex biological systems researchgate.net.
Furthermore, the altered lipophilicity and electronic properties introduced by the CF₃ group can influence peptide binding affinities and conformational preferences, making these modified peptides suitable for developing activity-based probes or affinity labels that can selectively target specific proteins or enzymes chemimpex.commdpi.comacs.org. The D-amino acid configuration can also confer increased resistance to enzymatic degradation, enhancing the stability and longevity of these probes in biological environments iris-biotech.denih.goviris-biotech.de. Research is ongoing to leverage these properties for creating sophisticated tools for target identification, validation, and mechanistic studies in cellular pathways chemimpex.comchemimpex.com.
Exploration of Novel Reaction Pathways and Fluorine Chemistry Methodologies
The synthesis and manipulation of fluorinated amino acids like this compound are at the forefront of fluorine chemistry research. Developing efficient and selective methods for introducing trifluoromethyl groups into amino acid structures remains an active area of investigation nih.govrsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net. While traditional methods exist, ongoing research focuses on catalytic asymmetric synthesis and biocatalytic approaches to achieve high enantioselectivity and yield researchgate.netnih.gov.
The unique electronic and steric properties of the CF₃ group also influence the reactivity of adjacent functional groups, potentially enabling new reaction pathways or modifications of peptides and proteins. For instance, the CF₃ group's electron-withdrawing nature can alter the acidity of nearby protons or the nucleophilicity of neighboring atoms, creating opportunities for novel chemical transformations iris-biotech.demdpi.com. Research into late-stage trifluoromethylation of peptides and proteins is also expanding the synthetic toolkit available for modifying biomolecules with precise control researchgate.netnih.gov.
Integration into Rational Drug Design Frameworks and Lead Optimization Strategies
This compound is a highly valuable building block in rational drug design and lead optimization strategies. The trifluoromethyl group is frequently incorporated into drug candidates to enhance lipophilicity, metabolic stability, and binding affinity to target proteins chemimpex.commdpi.comacs.orgresearchgate.netresearchgate.net. The increased lipophilicity can improve membrane permeability, while enhanced metabolic stability can lead to longer circulation times and improved pharmacokinetic profiles mdpi.comiris-biotech.deresearchgate.net.
The D-amino acid configuration can also contribute to improved pharmacological properties by increasing resistance to proteases, which are responsible for the rapid degradation of many peptide-based therapeutics iris-biotech.denih.goviris-biotech.de. This combination of features makes this compound an attractive component for designing peptidomimetics and peptide-based drugs with optimized efficacy and reduced susceptibility to enzymatic breakdown iris-biotech.denih.gov. Studies have shown that the trifluoromethyl group, particularly when attached to aromatic rings, can significantly improve binding energy and selectivity for target molecules chemimpex.comacs.org.
Biotechnological Applications of Peptides Incorporating Trifluoromethylated Amino Acids
In protein engineering, the site-specific incorporation of fluorinated amino acids, including trifluoromethylated phenylalanine derivatives, allows for the creation of "fluorinated proteins" with tailored properties nih.govnih.govacs.org. These engineered proteins can display improved thermal stability, altered enzyme activity, and unique folding characteristics, making them suitable for applications in biocatalysis, biomaterials, and therapeutics nih.govnih.govfu-berlin.deacs.orgcaltech.edu. The use of ¹⁹F NMR further aids in understanding the structure-function relationships of these engineered proteins researchgate.net.
Q & A
Q. What are the key physicochemical properties of Boc-D-Phe(3-CF3)-OH, and how do they influence experimental design?
this compound (CAS 142995-31-1) has a molecular weight of 333.30 and a molecular formula of C₁₅H₁₈F₃NO₄ . Its solubility in DMSO is critical for stock solution preparation (e.g., 100 mg/mL, requiring sonication), and storage at -20°C or -80°C ensures stability over months . These properties necessitate careful handling to avoid degradation, particularly in peptide synthesis workflows.
Q. How is this compound synthesized, and what are the common impurities encountered?
Synthesis typically involves introducing the trifluoromethyl (-CF₃) group at the 3-position of phenylalanine, followed by Boc protection. Impurities may include incomplete trifluoromethylation or residual protecting groups, detectable via HPLC (≥98% purity threshold) . Researchers should validate synthesis routes using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. What role does this compound play in peptide synthesis, and how does its stereochemistry affect outcomes?
As a non-natural amino acid derivative, it introduces hydrophobicity and electron-withdrawing effects via the -CF₃ group, influencing peptide folding and receptor binding . The D-configuration enhances resistance to enzymatic degradation, making it valuable in designing bioactive peptides. Enantiomeric purity (>98%) is critical to avoid racemization during solid-phase synthesis .
Q. What analytical methods are recommended for characterizing this compound?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) , coupled with tandem mass spectrometry (LC-MS/MS), ensures accurate quantification. Nuclear magnetic resonance (NMR) confirms stereochemical integrity, particularly the Boc group and -CF₃ positioning .
Advanced Research Questions
Q. How does the -CF₃ group in this compound modulate peptide-protein interactions in drug discovery?
The -CF₃ group enhances binding affinity through hydrophobic and electrostatic interactions, as observed in kinase inhibitors and GPCR-targeted peptides. Comparative studies with non-fluorinated analogs show improved metabolic stability and target engagement, but may reduce solubility, requiring formulation optimization .
Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Activation with coupling agents like HBTU/HOBt in DMF improves incorporation rates. Steric hindrance from the -CF₃ group may necessitate extended reaction times (2–4 hours) or double couplings. Monitoring via Kaiser test ensures complete deprotection and coupling .
Q. How do trace impurities in this compound impact bioactivity assays, and how can they be mitigated?
Residual solvents (e.g., DCM) or hydrolyzed Boc groups can skew IC₅₀ values or induce off-target effects. Purification via preparative HPLC or recrystallization reduces impurities. Batch-to-batch consistency should be verified using LC-MS and ¹⁹F NMR .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Scaling up introduces risks of racemization and exothermic reactions during trifluoromethylation. Flow chemistry systems improve heat dissipation, while chiral stationary phases (CSPs) in HPLC ensure enantiomeric purity. Process analytical technology (PAT) monitors critical parameters in real time .
Q. How does this compound compare to other fluorinated phenylalanine derivatives in pharmacokinetic studies?
Compared to 2-F or 4-CF₃ analogs, the 3-CF₃ position balances lipophilicity and metabolic stability. In vivo studies in rodents show prolonged half-life but require co-solvents (e.g., PEG300/Tween 80) to enhance bioavailability .
Q. What computational tools predict the conformational effects of this compound in peptide design?
Molecular dynamics (MD) simulations and density functional theory (DFT) model the -CF₃ group’s steric and electronic effects. Tools like Rosetta or Schrodinger Suite predict backbone torsion angles and solvent accessibility, guiding rational design of stable peptide analogs .
Methodological Notes
- Data Contradictions : Discrepancies in reported bioactivity may arise from variations in enantiomeric purity or residual salts. Cross-validate using orthogonal techniques (e.g., circular dichroism for chirality) .
- Experimental Optimization : Pre-formulation studies (e.g., thermal gravimetric analysis) assess stability under storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
